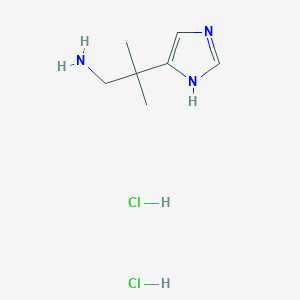

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amines with aldehydes or ketones. One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions (MCRs) due to their efficiency and high yield. For instance, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can produce highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine dihydrochloride is C7H13N3⋅2Cl. The compound features an imidazole ring, which is known for its diverse biological activities.

Imidazole derivatives, including 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine dihydrochloride, have been reported to exhibit a range of biological activities:

1. Antimicrobial Activity

Research indicates that imidazole derivatives can possess antimicrobial properties. For instance, compounds similar to 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine dihydrochloride have shown effectiveness against various bacteria and fungi, making them candidates for developing new antimicrobial agents .

2. Antitumor Activity

Studies have highlighted the potential of imidazole derivatives in cancer treatment. In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis induction through pathways independent of p53 .

3. Anti-inflammatory Effects

Imidazole compounds have been linked to anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects of imidazole derivatives on cancer cells, it was found that the tested compound induced significant apoptosis in both HCT-116 and MCF-7 cell lines. The IC50 values indicated effective concentrations that could be further explored for therapeutic applications .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of imidazole derivatives against clinical strains of bacteria. Results showed that certain modifications to the imidazole structure enhanced the antimicrobial efficacy, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE involves its interaction with specific molecular targets. Imidazole derivatives can act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent.

Etonitazene: An analgesic.

Omeprazole: An antiulcer agent.

Metronidazole: An antibacterial and antiprotozoal agent.

Uniqueness

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for developing new therapeutic agents with specific biological activities .

Biological Activity

2-(1H-Imidazol-5-YL)-2-Methylpropan-1-Amine Dihydrochloride, also known as ENAH9453DDA2, is a compound that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.

Chemical Structure and Properties

- Molecular Formula : C7H13N3·2Cl

- Molecular Weight : 191.15 g/mol

- Melting Point : 240-245 °C

- SMILES Notation : CC(C)(CN)N1C=CN=C1

Biological Activity Overview

The compound exhibits several biological activities, particularly in antibacterial and antifungal domains. Its structure, characterized by the imidazole ring, is crucial for its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of imidazole compounds, including 2-(1H-Imidazol-5-YL)-2-Methylpropan-1-Amine Dihydrochloride, demonstrate significant antibacterial properties. The mechanism often involves the disruption of bacterial DNA synthesis and cell wall integrity.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of the MIC values against various bacterial strains reveals the efficacy of this compound:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 20–40 |

| Escherichia coli | 40–70 |

| Pseudomonas aeruginosa | 360 |

These values suggest that while the compound shows promising activity against certain Gram-positive bacteria, its effectiveness against Gram-negative bacteria is comparatively lower.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized several imidazole derivatives and tested their antibacterial properties. The findings indicated that compounds similar to 2-(1H-Imidazol-5-YL)-2-Methylpropan-1-Amine exhibited potent activity against both Gram-positive and Gram-negative bacteria, although resistance was noted in some strains like carbapenem-resistant P. aeruginosa .

Another study explored the mechanism by which imidazole derivatives exert their antibacterial effects. The research highlighted that these compounds can generate reactive nitrogen species (RNS) which lead to oxidative stress in bacterial cells, ultimately causing cell death .

Safety and Toxicology

While the antibacterial properties are promising, safety assessments are crucial. The compound is classified under GHS hazard statements indicating potential acute toxicity upon ingestion and skin irritation risks . Therefore, appropriate handling measures should be observed during laboratory work.

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7(2,4-8)6-3-9-5-10-6;;/h3,5H,4,8H2,1-2H3,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRVVZIOTNBJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CN=CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.